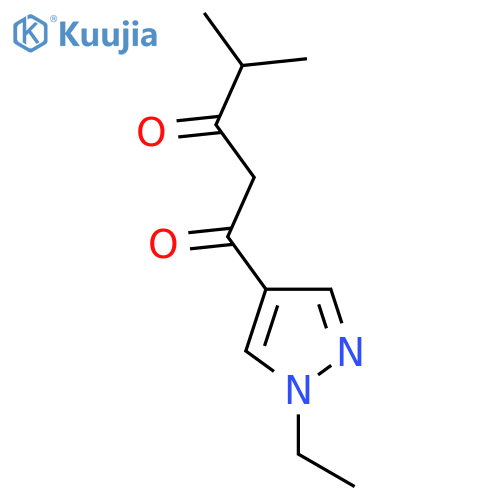

Cas no 1343925-70-1 (1-(1-ethyl-1H-pyrazol-4-yl)-4-methylpentane-1,3-dione)

1-(1-ethyl-1H-pyrazol-4-yl)-4-methylpentane-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 1-(1-ethyl-1H-pyrazol-4-yl)-4-methylpentane-1,3-dione

- AKOS012624197

- 1343925-70-1

- EN300-1125112

-

- インチ: 1S/C11H16N2O2/c1-4-13-7-9(6-12-13)11(15)5-10(14)8(2)3/h6-8H,4-5H2,1-3H3

- InChIKey: CDJIBBOIYYTRSF-UHFFFAOYSA-N

- ほほえんだ: O=C(CC(C1C=NN(CC)C=1)=O)C(C)C

計算された属性

- せいみつぶんしりょう: 208.121177757g/mol

- どういたいしつりょう: 208.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

1-(1-ethyl-1H-pyrazol-4-yl)-4-methylpentane-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1125112-0.1g |

1-(1-ethyl-1H-pyrazol-4-yl)-4-methylpentane-1,3-dione |

1343925-70-1 | 95% | 0.1g |

$490.0 | 2023-10-26 | |

| Enamine | EN300-1125112-5g |

1-(1-ethyl-1H-pyrazol-4-yl)-4-methylpentane-1,3-dione |

1343925-70-1 | 95% | 5g |

$1614.0 | 2023-10-26 | |

| Enamine | EN300-1125112-0.5g |

1-(1-ethyl-1H-pyrazol-4-yl)-4-methylpentane-1,3-dione |

1343925-70-1 | 95% | 0.5g |

$535.0 | 2023-10-26 | |

| Enamine | EN300-1125112-1.0g |

1-(1-ethyl-1H-pyrazol-4-yl)-4-methylpentane-1,3-dione |

1343925-70-1 | 1g |

$785.0 | 2023-05-23 | ||

| Enamine | EN300-1125112-0.05g |

1-(1-ethyl-1H-pyrazol-4-yl)-4-methylpentane-1,3-dione |

1343925-70-1 | 95% | 0.05g |

$468.0 | 2023-10-26 | |

| Enamine | EN300-1125112-10g |

1-(1-ethyl-1H-pyrazol-4-yl)-4-methylpentane-1,3-dione |

1343925-70-1 | 95% | 10g |

$2393.0 | 2023-10-26 | |

| Enamine | EN300-1125112-1g |

1-(1-ethyl-1H-pyrazol-4-yl)-4-methylpentane-1,3-dione |

1343925-70-1 | 95% | 1g |

$557.0 | 2023-10-26 | |

| Enamine | EN300-1125112-5.0g |

1-(1-ethyl-1H-pyrazol-4-yl)-4-methylpentane-1,3-dione |

1343925-70-1 | 5g |

$2277.0 | 2023-05-23 | ||

| Enamine | EN300-1125112-10.0g |

1-(1-ethyl-1H-pyrazol-4-yl)-4-methylpentane-1,3-dione |

1343925-70-1 | 10g |

$3376.0 | 2023-05-23 | ||

| Enamine | EN300-1125112-2.5g |

1-(1-ethyl-1H-pyrazol-4-yl)-4-methylpentane-1,3-dione |

1343925-70-1 | 95% | 2.5g |

$1089.0 | 2023-10-26 |

1-(1-ethyl-1H-pyrazol-4-yl)-4-methylpentane-1,3-dione 関連文献

-

1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

1-(1-ethyl-1H-pyrazol-4-yl)-4-methylpentane-1,3-dioneに関する追加情報

Introduction to 1-(1-ethyl-1H-pyrazol-4-yl)-4-methylpentane-1,3-dione (CAS No. 1343925-70-1) and Its Emerging Applications in Chemical Biology

The compound 1-(1-ethyl-1H-pyrazol-4-yl)-4-methylpentane-1,3-dione, identified by the CAS number 1343925-70-1, represents a fascinating molecular entity that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic derivative, featuring a pyrazole scaffold linked to a methylpentane-1,3-dione backbone, exhibits a unique structural configuration that positions it as a promising candidate for various biological and chemical applications. The presence of both electron-rich and electron-deficient regions in its structure suggests potential for diverse interactions with biological targets, making it an intriguing subject for further investigation.

Recent advancements in the synthesis and characterization of this compound have revealed its remarkable versatility. The pyrazole moiety is well-documented for its role as a bioisostere, often mimicking the binding properties of other heterocycles such as pyrimidines and imidazoles. This feature has been exploited in the design of novel therapeutic agents, where pyrazole derivatives frequently serve as key pharmacophores. In particular, the ethyl-substituted pyrazole component in this compound may contribute to enhanced solubility and metabolic stability, attributes that are critical for drug-like properties.

The methylpentane-1,3-dione moiety introduces additional functional groups that can participate in hydrogen bonding, π-stacking interactions, or even metal coordination. Such structural features are often leveraged to improve binding affinity and selectivity in drug discovery efforts. The combination of these two distinct structural elements makes 1-(1-ethyl-1H-pyrazol-4-yl)-4-methylpentane-1,3-dione a versatile scaffold for medicinal chemists seeking to develop novel bioactive molecules.

In the realm of chemical biology, this compound has been explored for its potential role in modulating enzyme activity and cellular signaling pathways. Preliminary studies suggest that derivatives of this molecule may exhibit inhibitory effects on certain kinases or other enzymes implicated in disease pathways. The pyrazole ring, in particular, has been shown to interact with key residues in enzyme active sites, offering a basis for rational drug design. Further computational studies using molecular docking simulations have reinforced these findings, highlighting the compound's binding potential to various biological targets.

The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-4-methylpentane-1,3-dione involves multi-step organic transformations that showcase the synthetic ingenuity required to construct such complex molecules. Key synthetic strategies may include condensation reactions between appropriate precursors, followed by functional group modifications to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.

One particularly noteworthy application of this compound lies in its use as an intermediate in the synthesis of more complex pharmaceuticals. The modular nature of its structure allows for facile derivatization, enabling chemists to explore a wide range of analogs with tailored biological activities. Such flexibility is invaluable in drug discovery pipelines, where rapid iteration and optimization are essential.

Recent research has also highlighted the potential of this compound as a tool for studying protein-protein interactions. By incorporating fluorescent or affinity tags into derivatives of 1-(1-ethyl-1H-pyrazol-4-yl)-4-methylpentane-1,3-dione, researchers can gain insights into cellular processes at the molecular level. These studies not only contribute to our fundamental understanding of biological systems but also provide critical data for developing targeted therapies.

The pharmacokinetic properties of this compound are another area of active investigation. Understanding how the body processes metabolically labile molecules like this one is crucial for optimizing their therapeutic potential. Preliminary pharmacokinetic studies suggest that derivatives of this compound may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making them attractive candidates for further development.

Future directions in research on 1-(1-ethyl-1H-pyrazol-4-yl)-4-methylpentane-1,3-dione may focus on exploring its potential as an antiviral or anticancer agent. The unique structural features of this molecule could be exploited to develop inhibitors targeting viral proteases or kinases involved in cancer progression. Additionally, investigating its interactions with nucleic acids or other biomolecules may uncover novel mechanisms relevant to human health and disease.

In conclusion, 1-( 1 - ethyl - 1 H - pyrazol - 4 - yl ) - 4 - methylpentane - 1 ,3 - dione ( CAS No . 1343925 -70 - 1 ) represents a structurally intriguing molecule with significant potential in chemical biology and pharmaceutical research . Its unique combination of functional groups and demonstrated versatility make it a valuable asset for researchers seeking to develop innovative therapeutic agents . As our understanding of its biological activities and synthetic possibilities continues to evolve , so too will its role as a cornerstone in modern drug discovery efforts .

1343925-70-1 (1-(1-ethyl-1H-pyrazol-4-yl)-4-methylpentane-1,3-dione) 関連製品

- 847406-72-8(1-(3,4-dichlorophenyl)-3-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylthiourea)

- 865075-19-0(3-(4-Propyl-piperidin-1-yl)-propylamine)

- 1396760-13-6(1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4-5-(trifluoromethyl)-1,3,4-oxadiazol-2-ylpiperidine)

- 2172137-85-6(2-{N-ethyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-iodophenylformamido}acetic acid)

- 1040674-39-2(1-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}piperidine-2,6-dione)

- 113237-21-1(6-(4-Acetylpiperazin-1-yl)-2-chloro-5-fluoronicotinonitrile)

- 2639407-20-6(Ethyl 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoate)

- 2272-45-9((E)-N-Benzylidene-4-methylaniline)

- 1021389-54-7(1-Fluoro-4-nitro-2-vinylbenzene)

- 2138433-20-0([1,2,4]Triazolo[1,5-a]pyridine, 6-(bromomethyl)-5,6,7,8-tetrahydro-2-methyl-)